molecular formula C14H16N4O3S B3129104 Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339014-17-4

Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No. B3129104
CAS RN: 339014-17-4
M. Wt: 320.37 g/mol
InChI Key: OVIDZUFAYAKOMB-UHFFFAOYSA-N
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Description

Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, also known as EMTTC, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential applications in scientific research. EMTTC is a heterocyclic compound that contains a triazine ring, a morpholine ring, and a thiophene ring. The compound has a molecular formula of C15H17N4O3S and a molecular weight of 327.39 g/mol.

Scientific Research Applications

Synthesis and Chemical Modification

  • The chemical modification of dihydro-1,2,4-triazin-6(1H)-ones, including reactions with phosphorus pentasulfide and morpholine, demonstrates the versatility of triazine derivatives in synthesizing compounds with potential biological activities (Collins, Hughes, & Johnson, 2000).

Antimicrobial Activity

  • Some 1,2,4-triazol-3-one derivatives synthesized through reactions with morpholine or piperazine have shown good antimicrobial activity, highlighting the potential of triazine derivatives in developing new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Regioselective Synthesis

  • Ethyl 1,2,4-triazine-5-carboxylates were prepared with high regioselectivity, underscoring the synthetic utility of triazine derivatives in organic chemistry (Ohsumi & Neunhoeffer, 1992).

Novel Derivatives with Biological Activities

  • Aliphatic thiourea derivatives containing s-triazine moiety were synthesized and showed in vitro antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Desai, Mahajan, & Chikhalia, 2007).
  • Novel 1,2,4-triazine derivatives, including those containing boron, have been synthesized, demonstrating the scope for functionalization and introduction of new properties to triazine-based compounds (Azev, Lork, Duelcks, & Gabel, 2004).

Synthesis of Heterocyclic Systems

  • The synthesis of novel heterocyclic systems, such as pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines, showcases the potential for developing new molecules with unique structural features and possible pharmacological activities (Karimian & Karimi, 2020).

properties

IUPAC Name

ethyl 5-morpholin-4-yl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-14(19)11-13(18-5-7-20-8-6-18)15-12(17-16-11)10-4-3-9-22-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIDZUFAYAKOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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